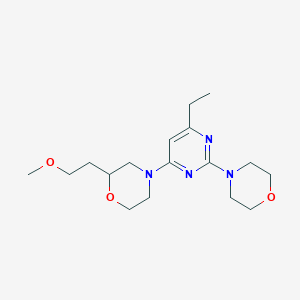![molecular formula C17H19N5 B3799458 N-methyl-1-pyridin-3-yl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]ethanamine](/img/structure/B3799458.png)
N-methyl-1-pyridin-3-yl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]ethanamine
Vue d'ensemble
Description
“N-methyl-1-pyridin-3-yl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]ethanamine” is a complex organic compound that contains a pyridine ring, a 1,2,4-triazole ring, and an ethanamine group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,4-triazole ring, and an ethanamine group. These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For instance, pyridine derivatives can act as bases, nucleophiles, or ligands in various reactions . 1,2,4-Triazole derivatives, on the other hand, are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyridine and 1,2,4-triazole rings could contribute to its aromaticity and potentially its stability . The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For instance, some 1,2,4-triazole derivatives are known to have antimicrobial, antifungal, and anticancer activities . The exact mechanism of action would depend on the specific biological target and the interactions between the compound and this target.
Orientations Futures
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , this compound could be of interest in the development of new pharmaceuticals. Further studies could focus on exploring its biological activities, optimizing its synthesis process, and investigating its mechanism of action.
Propriétés
IUPAC Name |
N-methyl-1-pyridin-3-yl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14(16-4-3-9-18-10-16)21(2)11-15-5-7-17(8-6-15)22-13-19-12-20-22/h3-10,12-14H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSLWERXQHBIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)CC2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-benzyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3799375.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3799383.png)

![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methoxypyridine](/img/structure/B3799412.png)
![2-[3-(1-phenylpyrazol-4-yl)pyrazol-1-yl]-N-(1-propyltriazol-4-yl)acetamide](/img/structure/B3799415.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B3799419.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3799421.png)
![N-methyl-N-[1-(4-pyrimidinyl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3799435.png)
![methyl {2-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]phenoxy}acetate](/img/structure/B3799440.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B3799447.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B3799457.png)
![2-({5-[(2,6-difluorophenoxy)methyl]isoxazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3799467.png)
![2-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3799473.png)
![2-{4-phenyl-5-[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]-1H-imidazol-1-yl}ethanol](/img/structure/B3799479.png)
